trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Tryptophan hydroxylase Serotonin biosynthesis Enzyme inhibition

trans-4-Hydroxy-1-L-phenylalanyl-L-proline (CAS 90965-82-5), also known as Phe-Hyp or L-phenylalanyl-L-hydroxyproline, is a collagen-derived dipeptide with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol. It is an endogenous metabolite found in human urine and plasma and belongs to the class of hydroxyproline-containing peptides that exhibit resistance to enzymatic degradation and demonstrate angiotensin-converting enzyme (ACE) inhibitory activity.

Molecular Formula C₁₄H₁₈N₂O₄
Molecular Weight 278.3 g/mol
CAS No. 90965-82-5
Cat. No. B108148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Hydroxy-1-L-phenylalanyl-L-proline
CAS90965-82-5
Synonyms(4R)-L-Phenylalanyl-4-hydroxy-L-proline
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O
InChIInChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1
InChIKeyWJSNJMXOBDSZDL-WOPDTQHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: trans-4-Hydroxy-1-L-phenylalanyl-L-proline (CAS 90965-82-5) for ACE and Metabolic Research


trans-4-Hydroxy-1-L-phenylalanyl-L-proline (CAS 90965-82-5), also known as Phe-Hyp or L-phenylalanyl-L-hydroxyproline, is a collagen-derived dipeptide [1] with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol [2]. It is an endogenous metabolite found in human urine and plasma [3] and belongs to the class of hydroxyproline-containing peptides that exhibit resistance to enzymatic degradation and demonstrate angiotensin-converting enzyme (ACE) inhibitory activity [1].

Why Generic Substitution of trans-4-Hydroxy-1-L-phenylalanyl-L-proline Fails in Assay Development


Substituting trans-4-Hydroxy-1-L-phenylalanyl-L-proline with its non-hydroxylated analog L-phenylalanyl-L-proline (Phe-Pro) or other proline-containing dipeptides is not scientifically equivalent. The trans-4-hydroxy group confers enhanced resistance to proteolytic degradation [1] and is critical for ACE inhibitory potency; substitution of Hyp with Pro in X-Hyp-Gly tripeptides dramatically decreased ACE inhibitory activity [2]. Additionally, Phe-Hyp is a collagen-specific degradation product with distinct metabolic and transport properties compared to synthetic Phe-Pro [3]. Procurement of the exact compound ensures reproducibility in quantitative LC-MS/MS assays, ACE inhibition studies, and metabolic biomarker research.

Quantitative Differentiation Evidence: trans-4-Hydroxy-1-L-phenylalanyl-L-proline vs. Analogs


Tryptophan Hydroxylase 2 (THP2) Inhibition: 16 nM IC50

trans-4-Hydroxy-1-L-phenylalanyl-L-proline inhibits recombinant human tryptophan hydroxylase 2 (THP2) with an IC50 of 16 nM [1]. This represents a novel target engagement distinct from ACE inhibition, providing a unique mechanism of action not reported for the non-hydroxylated analog L-phenylalanyl-L-proline.

Tryptophan hydroxylase Serotonin biosynthesis Enzyme inhibition

ACE Inhibitory Activity: Critical Role of Hydroxyproline

Substitution of hydroxyproline (Hyp) with proline (Pro) in X-Hyp-Gly tripeptides dramatically decreased ACE inhibitory activity [1]. While direct IC50 data for Phe-Hyp is not available in the primary literature, class-level inference from structurally related X-Hyp-Gly peptides indicates that the trans-4-hydroxy group is essential for potent ACE inhibition. Phe-Hyp has been identified in human plasma post-collagen ingestion and contributes to overall ACE inhibitory activity [2].

ACE inhibition Antihypertensive peptides Collagen peptides

Enhanced Proteolytic Stability via Prolyl Hydroxylation

Prolyl hydroxylation significantly enhances resistance to enzymatic degradation. Incubation of X-Hyp-Gly tripeptides with mouse plasma demonstrated markedly improved stability compared to non-hydroxylated analogs [1]. This class-level observation extends to Phe-Hyp, which contains the same trans-4-hydroxyproline moiety, suggesting superior in vitro and in vivo half-life relative to Phe-Pro.

Peptide stability Protease resistance Pharmacokinetics

High Oral Bioavailability and Plasma Cmax

Following oral administration of gelatin hydrolysate in humans, Phe-Hyp reached a Cmax of 23.84 nmol/ml in plasma, among the highest concentrations quantified for Hyp-containing peptides [1]. This demonstrates efficient gastrointestinal absorption and systemic delivery, a property not shared by many synthetic dipeptides. The non-hydroxylated analog L-phenylalanyl-L-proline is not a collagen degradation product and lacks comparable human pharmacokinetic data.

Oral bioavailability Collagen peptide absorption Pharmacokinetics

Recommended Research and Industrial Applications for trans-4-Hydroxy-1-L-phenylalanyl-L-proline


Angiotensin-Converting Enzyme (ACE) Inhibition Assays

Utilize trans-4-Hydroxy-1-L-phenylalanyl-L-proline as a collagen-derived ACE inhibitor in in vitro enzymatic assays. Its hydroxyproline moiety is critical for ACE inhibitory activity, as demonstrated by the dramatic loss of potency upon substitution with proline [3]. Ideal for screening collagen hydrolysate fractions or studying structure-activity relationships of Hyp-containing peptides.

Quantitative LC-MS/MS Reference Standard for Collagen Peptide Analysis

Employ this compound as a certified reference standard for the quantification of Phe-Hyp in human plasma, urine, or tissue hydrolysates. Validated LC-MS/MS methods have established detection and quantification limits of 0.01 pmol/ml and 12.5-1,000 pmol/ml, respectively [3], enabling precise biomarker studies of collagen turnover.

Serotonin Biosynthesis Pathway Research (TPH2 Inhibition)

Investigate the role of trans-4-Hydroxy-1-L-phenylalanyl-L-proline as a tryptophan hydroxylase 2 (THP2) inhibitor (IC50 = 16 nM) [3] in neuronal serotonin synthesis. This provides a unique tool for studying the intersection of collagen metabolism and neurotransmitter regulation, distinct from ACE-focused applications.

Proteolytic Stability and Pharmacokinetic Studies

Assess the enhanced resistance to enzymatic degradation conferred by the trans-4-hydroxyproline moiety. Incubation studies with mouse plasma have shown that Hyp-containing peptides are significantly more stable than their Pro counterparts [3], making this compound valuable for developing stable peptide probes and evaluating in vivo half-life.

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